Methyl s-ethylcysteinate

Description

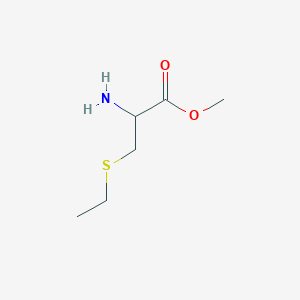

Methyl S-ethylcysteinate is a cysteine derivative characterized by an ethylthio (-S-CH₂CH₃) substituent on the sulfur atom of cysteine and a methyl ester (-COOCH₃) at the carboxyl group. Its structure can be represented as methyl 2-amino-3-(ethylthio)propanoate (inferred from S-ethyl-L-cysteine in ).

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

methyl 2-amino-3-ethylsulfanylpropanoate |

InChI |

InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3 |

InChI Key |

UYZPLCUCDQITQN-UHFFFAOYSA-N |

Canonical SMILES |

CCSCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-ethylcysteinate typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted derivatization, which has been shown to significantly reduce reaction times and improve yields . This method involves the use of microwave radiation to accelerate the methylation process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl s-ethylcysteinate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted cysteine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl s-ethylcysteinate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound activates methionine sulfoxide reductase A, which scavenges free radicals and reduces oxidative stress.

Neuroprotection: This compound protects against mitochondrial membrane depolarization and alleviates neurotoxicity by mimicking the endogenous methionine-centered redox cycle.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cysteine Derivatives

Structural and Functional Insights

Allyl (-S-CH₂CH=CH₂): Introduces unsaturation, possibly increasing reactivity in radical scavenging or conjugation reactions . Phenyl (-S-Ph): Enhances aromatic interactions in drug-target binding but reduces solubility .

Esterification and Protection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.